molecular formula C6H2Cl3F B1295426 1,3,5-Trichloro-2-fluorobenzene CAS No. 36556-33-9

1,3,5-Trichloro-2-fluorobenzene

Cat. No. B1295426
CAS RN: 36556-33-9
M. Wt: 199.4 g/mol
InChI Key: NCPNJBWUNXRYGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods, such as the electrochemical fluorination of trifluoromethylbenzenes , and the reaction of tribromo- or tetrabromobenzene with trimethylstannyl sodium to yield polystannylated benzene derivatives . These methods indicate that halogenated benzenes can be synthesized through halogen exchange reactions and electrochemical processes.

Molecular Structure Analysis

The molecular structure of halogenated benzenes has been studied using techniques like X-ray diffraction and electron diffraction. For instance, the crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was determined at room temperature and at 4.2 K by neutron powder diffraction . These studies reveal that halogenated benzenes tend to have planar structures with significant internal vibrations.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions. For example, 1,3,5-trichloro-2,4,6-trifluorobenzene undergoes selective defluorination with sodium azide to form triazido derivatives . Additionally, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been used for the quantitative fluorination of aromatic substrates . These reactions demonstrate the reactivity of halogenated benzenes towards nucleophilic substitution and electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by their molecular structure. The presence of halogen atoms affects properties such as thermal stability, moisture absorption, and hygrothermal stability . The crystal structure of 1,2,3,5-tetrafluorobenzene shows that weak intermolecular interactions play a role in the crystal packing of non-polar compounds . These properties are crucial for the application of halogenated benzenes in materials science and organic synthesis.

Scientific Research Applications

Photoactive Cross-linking Reagents and Organic Synthesis

1,3,5-Trichloro-2-fluorobenzene demonstrates potential in polymer chemistry and organic synthesis. It has been used in the creation of triazides like 1,3,5-triazido-2,4,6-trichlorobenzene, which may find applications as photoactive cross-linking reagents in polymer chemistry. These compounds can also be starting materials for producing organic magnetic materials through photochemical processes (Chapyshev & Chernyak, 2013).

Electrophilic Aromatic Substitution

The compound 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, synthesized from trichloro-2-fluorobenzene derivatives, has shown effectiveness in the fluorination of aromatic substrates. This highlights its role in electrophilic aromatic substitution reactions, critical in organic chemistry (Banks, Besheesh, Fraenk, & Klapötke, 2003).

Vibrational Spectroscopy Studies

Studies on fluorobenzene derivatives, including 1,3,5-trichloro-2-fluorobenzene, have provided insights into the structures and vibrational properties of these compounds. Such research is fundamental for understanding chemical bonding and reactions at the molecular level (Boggs, Pang, & Pulay, 1982).

Organometallic Chemistry

Partially fluorinated benzenes like 1,3,5-trichloro-2-fluorobenzene are recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their weak interaction with metal centers due to fluorine substituents makes them suitable for such applications (Pike, Crimmin, & Chaplin, 2017).

Biotransformation Studies

Research into the biotransformation of monofluorophenols, which includes compounds like 1,3,5-trichloro-2-fluorobenzene, has led to the discovery of new intermediates in microbial metabolic pathways. Such studies are crucial for understanding environmental degradation processes and bioremediation strategies (Finkelstein et al., 2000).

Safety And Hazards

1,3,5-Trichloro-2-fluorobenzene is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,3,5-trichloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPNJBWUNXRYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190051
Record name Benzene, 1,3,5-trichloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trichloro-2-fluorobenzene

CAS RN

36556-33-9
Record name Benzene, 1,3,5-trichloro-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-trichloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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